Beauveriolide III (BeauIII) is a naturally occurring cyclodepsipeptide originally isolated from the fermentation broth of the fungus Beauveria sp. FO-6979. [] This compound belongs to the beauveriolide family, a group of bioactive natural products. Beauveriolide III is a subject of scientific research due to its inhibitory activity against lipid droplet formation, particularly its selective inhibition of acyl-CoA:cholesterol acyltransferase 1 (ACAT1). [, ]
Beauveriolide III belongs to a class of compounds known as cyclodepsipeptides. These are characterized by their cyclic structure formed from amino acids and hydroxy acids, which contribute to their unique biological properties. The compound is classified under natural products and is recognized for its mechanism as a selective inhibitor of SOAT1 and SOAT2, enzymes involved in cholesterol metabolism.
The synthesis of Beauveriolide III has been achieved through several methods, emphasizing the importance of stereochemistry and cyclization techniques. A notable synthetic route involves the following steps:
This synthetic approach allows for flexibility in modifying the structure to explore structure-activity relationships further.
Beauveriolide III exhibits a complex molecular structure characterized by:
The three-dimensional conformation of Beauveriolide III plays a significant role in its interaction with target enzymes, particularly SOAT1 and SOAT2.
Beauveriolide III participates in several key chemical reactions, primarily involving:
These reactions highlight the compound's potential as a therapeutic agent in conditions characterized by dysregulated cholesterol metabolism.
The mechanism of action of Beauveriolide III primarily revolves around its selective inhibition of SOAT1:
The understanding of this mechanism paves the way for developing targeted therapies for cardiovascular diseases.
Beauveriolide III possesses several notable physical and chemical properties:
These properties are essential for formulating Beauveriolide III into therapeutic agents or research applications.
Beauveriolide III has significant scientific applications, particularly in:
Beauveriolide III (BVD III) was first isolated in 1999 from Beauveria sp. FO-6979 during a screen for inhibitors of lipid droplet formation in murine macrophages. Its structure was identified as cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl] through spectral analysis and chemical degradation [6]. Subsequent research revealed that BVD III is natively produced by entomopathogenic fungi across the Cordycipitaceae family, including Beauveria bassiana, Beauveria brongniartii, and Cordyceps militaris [3] [4]. In C. militaris, BVD III occurs in both fermentative mycelia and fruiting bodies, indicating its consistent production across developmental stages [1]. The compound belongs to the cyclodepsipeptide family, characterized by a 15-membered macrocyclic structure incorporating a β-hydroxy acid (3-hydroxy-4-methyloctanoic acid for BVD III) linked to three amino acids (L-Phe, L-Ala, and D-allo-Ile) via amide and ester bonds [6].
Table 1: Natural Producers of Beauveriolide III and Associated Analogs
Fungal Species | Beauveriolide Analogs Detected | Primary Production Site |
---|---|---|
Beauveria bassiana | Beauverolides Ba, Ka, Ca | Mycelia & Conidia |
Beauveria brongniartii | Beauveriolide I, III | Mycelia |
Cordyceps militaris | Beauveriolide I, III | Mycelia & Fruiting Bodies |
The biosynthesis of beauveriolide III is governed by a conserved four-gene cluster (besA, besB, besC, besD) present in all producing fungi [3] [4] [9]. This cluster encodes a hybrid PKS-NRPS system:
Functional validation was achieved through heterologous expression of the C. militaris cluster in Aspergillus nidulans, yielding both BVD I and BVD III [1] [4]. Feeding experiments confirmed substrate specificity: 3-hydroxy-4-methyloctanoic acid (C8) is efficiently incorporated into BVD III, while longer-chain acids (e.g., C10) are used for BVD I. Acids exceeding C10 are not utilized [4].
Table 2: Key Enzymatic Domains in Beauveriolide III Biosynthesis
Gene | Protein Type | Key Domains/Functions | Role in BVD III Synthesis |
---|---|---|---|
besA | NRPS | A1 (Phe), A2 (Ala), A3 (Ile), E3 (Epimerization) | Amino acid activation & epimerization |
besB | PKS | KS, AT, ACP, TE | 3-Hydroxy-4-methyloctanoic acid synthesis |
besC | Oxidoreductase | 2OG-Fe(II) oxygenase domain | β-Hydroxylation of fatty acid |
besD | Acyltransferase | Acyl-CoA N-acyltransferase domain | Macrocyclization via ester bond formation |
Despite conserved biosynthetic machinery, beauveriolide profiles exhibit striking chemodiversity that defies phylogenetic expectations. Genomic analyses reveal a highly conserved BGC across B. bassiana, B. brongniartii, and C. militaris (69–95% amino acid identity in enzymes) [3] [4]. Phylogenetic analysis of adenylation (A) domains within BesA shows clustering patterns largely congruent with fungal speciation (C. militaris → B. brongniartii → B. bassiana). However, metabolite production displays a paradoxical pattern:
This incongruence between phylogeny of biosynthetic genes and metabolite output challenges fungal chemotaxonomy principles. The divergence is attributed to:
The conservation of the beauveriolide BGC in entomopathogenic Cordycipitaceae fungi suggests an adaptive role in insect pathogenicity. Beauveriolides are detected in insect hemolymph during fungal infection, implying in vivo production [4] [9]. While direct insecticidal toxicity of BVD III at physiologically relevant concentrations appears limited, it contributes to virulence through immunosuppression and resource manipulation:
The BGC’s maintenance across species with divergent hosts (B. bassiana: broad host range; C. militaris: Lepidoptera specialists) suggests beauveriolides are versatile virulence factors. Their contribution to pathogenicity is likely host-dependent, as deletion strains of B. bassiana show reduced virulence only in specific insect species [4]. This aligns with a "toolkit" evolution model where secondary metabolites provide context-dependent fitness benefits rather than essential pathogenicity determinants.
Table 3: Role of Beauveriolides in Fungal Pathogenicity
Functional Role | Mechanism | Biological Consequence |
---|---|---|
Lipid Homeostasis Disruption | Inhibition of ACAT → Reduced cholesteryl esters | Cellular lipid imbalance & impaired membrane function |
Immunosuppression | Modulation of PPO/AMP pathways (proposed) | Reduced melanization & antimicrobial defenses |
Resource Competition | Inhibition of bacterial ACAT homologs | Suppression of gut microbiota during colonization |
Listed Compounds in Order of Mention:Beauveriolide III, Beauverolide Ba, Beauverolide Ka, Beauverolide Ca, Beauveriolide I
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7